Fmoc-Tle-OH

Catalog No.
S712227
CAS No.
132684-60-7
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tle-OH

CAS Number

132684-60-7

Product Name

Fmoc-Tle-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

VZOHGJIGTNUNNC-GOSISDBHSA-N

Synonyms

132684-60-7;Fmoc-L-tert-leucine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoicacid;Fmoc-Tle-OH;Fmoc-tBu-Gly-OH;fmoc-d-alpha-t-butylglycine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-butanoicacid;Fmoc-L-tertleucine;Fmoc-L-tert.leucine;AmbotzFAA1748;AC1LJQP0;Fmoc-alpha-t-butyl-Gly-OH;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-;47524_ALDRICH;SCHEMBL1253102;47524_FLUKA;CTK4B8037;MolPort-003-725-627;VZOHGJIGTNUNNC-GOSISDBHSA-N;ZINC4521494;ANW-56703;AKOS010367902;AM82576;CF-1280;RTR-004461

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-L-tert-leucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Tle-OH (Fmoc-L-tert-leucine, CAS: 132684-60-7) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Characterized by a bulky tert-butyl side chain attached directly to the alpha-carbon, this compound introduces extreme steric hindrance into peptide backbones. In industrial and pharmaceutical procurement, Fmoc-Tle-OH is primarily sourced to synthesize conformationally constrained active pharmaceutical ingredients (APIs), such as viral protease inhibitors, where it imparts critical resistance to enzymatic degradation and enhances overall lipophilicity[1]. Unlike standard aliphatic amino acids, its unique quaternary beta-carbon structure dictates both its superior pharmacological performance and its specialized handling requirements during synthesis [2].

Procurement Fit

Workflow

Solid-phase peptide synthesis (SPPS) – Fmoc-strategy incorporation of sterically demanding tert-leucine residues

Coupling

Optimized with HATU activation; reported coupling efficiency supports automated SPPS workflows

Grade selection

Available in purity grades up to high HPLC specification; confirm supplier certificate for application requirements

Substituting Fmoc-Tle-OH with closely related proteinogenic analogs like Fmoc-Val-OH (isopropyl side chain) or Fmoc-Ile-OH (sec-butyl side chain) fundamentally compromises both the stability and the 3D architecture of the target molecule. From a procurement perspective, while Valine and Isoleucine are significantly cheaper and easier to couple, they lack the massive steric bulk of tert-leucine's quaternary beta-carbon. This deficiency leads to rapid vulnerability to proteolytic cleavage in vivo, drastically reducing the plasma half-life of therapeutic peptides [1]. Furthermore, Valine fails to provide the severe steric repulsion required to lock peptide backbones into the rigid beta-turn or extended conformations necessary for high-affinity target binding[2]. Consequently, for advanced peptidomimetics requiring strict conformational control and enzymatic shielding, generic substitution results in total loss of application-critical performance.

Substitution Risk

Fmoc-Tle-OH (target)
Fmoc-Val/Leu/Ile (alternatives)
Steric profile Quaternary α-carbon with tert-butyl side chain; severely restricted backbone φ/ψ angles
Secondary α-carbon; branched side chains allow unrestricted backbone flexibility
Coupling kinetics Requires HATU activation for ≈99% yield; standard HBTU/HOBt may underperform
Efficient coupling under standard HBTU/HOBt; mismatch with hindered-residue protocols
Conformational outcome Reported helix stabilization and proteolytic resistance in foldamer architectures
Cannot reproduce the same conformational constraints; may alter peptide secondary structure

Superior Plasma Stability and Proteolytic Resistance

The incorporation of tert-leucine provides a critical shield against enzymatic hydrolysis compared to standard branched-chain amino acids. In comparative in vitro pharmacokinetic studies of carboxamide derivatives, compounds containing a valine moiety exhibited significant instability in human plasma, with recoveries dropping to 77% or lower during standard incubation windows. In stark contrast, matched compounds utilizing a tert-leucine moiety demonstrated high resistance to plasma-mediated hydrolysis, maintaining near-complete stability under identical physiological conditions (37 °C, pH 7.4) [1]. This steric shielding of the adjacent amide bond is a primary driver for selecting Tle over Val in drug design.

Evidence DimensionResistance to plasma-mediated hydrolysis
Target Compound DataHigh stability; near-complete recovery in human plasma assays
Comparator Or BaselineValine-derived analogs (rapid degradation, ≤77% recovery)
Quantified DifferenceSignificant reduction in hydrolysis rate for Tle vs Val
ConditionsHuman plasma incubation at 37 °C, pH 7.4

Procuring Fmoc-Tle-OH is essential for developing peptide therapeutics that require extended in vivo half-lives, as standard Valine substitution leads to rapid drug degradation.

SPPS coupling yield
Reported
≥98% yield in automated SPPS
Supports automated SPPS workflow selection
Exceeds typical 85–95% benchmark for hindered residues; Organic Process Research & Development (2024)

Processability: Coupling Reagent Dependency Due to Steric Hindrance

The extreme steric bulk of the tert-butyl group in Fmoc-Tle-OH severely limits the efficacy of standard coupling reagents, directly impacting manufacturability. Synthesis data demonstrates that attempting to couple sterically hindered amines to Fmoc-Tle-OH using standard carbodiimides (like EDC or DIC) results in poor yields. However, process optimization using highly reactive uronium/guanidinium salts (such as HATU or HBTU) overcomes this barrier, achieving coupling yields of 78% to >90% [1]. Buyers must factor in the necessity of advanced coupling reagents and potentially longer reaction times when scaling up Tle-containing sequences.

Evidence DimensionAmide coupling yield in SPPS
Target Compound Data78% - 90%+ yield when using HATU/HBTU
Comparator Or BaselineStandard EDC/DIC coupling (low/incomplete conversion)
Quantified DifferenceSubstantial yield recovery requiring specialized activators
ConditionsSolid-phase or solution-phase coupling of sterically hindered amides

Industrial buyers and process chemists must pair the procurement of Fmoc-Tle-OH with high-efficiency coupling reagents (like HATU) to prevent costly synthesis failures and low overall yields.

HPLC purity
Specification review
Up to 99.7% (HPLC); commercial grades ≥97.0%–99.0%
Purity grade selection may reduce diastereomeric impurities
0.7–1.7 pp above typical ≥98.0% specification; supplier COA dependent

Induction of Rigid Conformational Scaffolds

Fmoc-Tle-OH acts as a powerful conformational lock in peptide sequences. Conformational analysis utilizing FT-IR, NMR, and X-ray diffraction reveals that the quaternary beta-carbon of tert-leucine forces severe syn-pentane steric interactions, strongly restricting phi/psi backbone torsion angles. Unlike valine or isoleucine, which offer more conformational flexibility, Tle heavily biases the peptide backbone toward extended, semi-extended, or rigid beta-turn conformations [1]. This structural rigidity is critical for minimizing the entropic cost of binding to target receptors.

Evidence DimensionBackbone conformational restriction
Target Compound DataStrong induction of extended/beta-turn conformations
Comparator Or BaselineValine / Isoleucine (higher conformational flexibility)
Quantified DifferenceSignificantly narrower allowable phi/psi torsion angles
ConditionsNMR and X-ray diffraction of synthetic oligopeptides

For drug discovery programs targeting specific protein-protein interactions, Fmoc-Tle-OH is procured specifically to lock peptides into their active binding conformations, a feat impossible with standard amino acids.

HATU activation
Class-level inference
≈99% yield for hindered Fmoc-amino acids with HATU
Guides coupling reagent selection for sterically demanding sequences
Class-level finding; unhindered amino acids couple well with HBTU/HOBt (Borin et al. 2000)
Conformational rigidity
Class-level inference
Quaternary α-carbon restricts φ/ψ angles; stabilizes helical foldamers
Foldamer design context; not replicable with Val/Leu/Ile
Structural analysis; α,α-disubstituted residue class (Miyamoto 2024, Cheng RP)
XIAP antagonist use
Supporting evidence
Documented reactant in XIAP antagonist discovery and phosphino-dipeptide ligands
Literature precedent supports oncology research applications
No comparable precedent for Val/Leu/Ile alternatives; source review recommended
Racemization resistance
Supporting evidence
Steric hindrance minimizes racemization during SPPS coupling
May support stereochemical integrity in sensitive sequences
Structural inference; direct head-to-head quantitative data not yet identified

Synthesis of Protease Inhibitor APIs

Fmoc-Tle-OH is a critical precursor for the commercial synthesis of antiviral protease inhibitors (such as HCV therapeutics like telaprevir and boceprevir analogs). Its massive steric bulk is leveraged to shield the active pharmacophore from rapid enzymatic degradation in the liver and bloodstream, directly translating the proteolytic stability data into viable oral bioavailability [1].

Development of Conformationally Constrained Peptidomimetics

In drug discovery targeting flat protein-protein interaction (PPI) surfaces, Fmoc-Tle-OH is utilized to synthesize rigidified peptidomimetics. By forcing the peptide backbone into a locked beta-turn or extended conformation, Tle pre-organizes the molecule for target binding, reducing the entropic penalty of the interaction and increasing binding affinity compared to flexible valine-based analogs [2].

Optimization of PROTACs and Targeted Protein Degraders

For the development of advanced chimeric molecules like PROTACs, Fmoc-Tle-OH is increasingly incorporated into linker or ligand regions. The tert-butyl group provides a dual advantage: it enhances the overall lipophilicity and cell permeability of the large degrader molecule, while simultaneously protecting vulnerable amide bonds from premature plasma hydrolysis during systemic circulation [3].

Application Fit

Application
Selection Property
Validation Focus
Automated peptide library synthesis
Reported coupling efficiency ≥98%
Automated SPPS protocol optimisation; deletion sequence minimization
High-purity peptide research / GMP-like workflows
HPLC purity specification up to 99.7%
Diastereomeric impurity control; batch-to-batch consistency review
Foldamer engineering & helix stabilization
Quaternary α-carbon conformational constraint
Helical propensity assessment; proteolytic resistance testing
Oncology research: XIAP antagonist discovery
Documented synthetic precedent
Literature-validated synthetic route; catalyst ligand development

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 Da

Monoisotopic Mass

353.16270821 Da

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-tert-leucine

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